Optical Rotation: Opposite Sign and Comparable Magnitude Confirm Enantiomeric Identity Under Standardized Polarimetric Conditions
Under identical solvent and concentration conditions (c=2, MeOH), D-Tyrosine methyl ester hydrochloride exhibits a specific rotation of -9.5° to -12.5° , while L-Tyrosine methyl ester hydrochloride shows +12.0° to +13.0° . The absolute magnitude of rotation is comparable (~12°), but the sign is opposite, directly reflecting the R vs. S configuration at the α-carbon. This opposite rotation provides a rapid, quantitative identity verification that distinguishes the D-enantiomer from both the L-enantiomer and the racemic DL-mixture (which would exhibit negligible net rotation).
| Evidence Dimension | Specific optical rotation [α]D at 20°C |
|---|---|
| Target Compound Data | [α]D = -9.5 to -12.5° (c=2, MeOH) |
| Comparator Or Baseline | L-Tyrosine methyl ester hydrochloride: [α]20/D = +12.0 to +13.0° (c=2, MeOH); DL-Tyrosine methyl ester hydrochloride: ~0° (racemic) |
| Quantified Difference | Sign reversal: D-enantiomer is levorotatory (-); L-enantiomer is dextrorotatory (+). Magnitude difference: 0.5–3.5° absolute deviation between enantiomers under comparable conditions. |
| Conditions | Polarimetry at 20°C; concentration c=2 in methanol (MeOH) |
Why This Matters
This quantitative polarimetric signature enables unambiguous identity confirmation upon receipt and prevents costly misidentification errors in stereochemically critical workflows where even partial enantiomeric contamination can invalidate synthetic or biological results.
